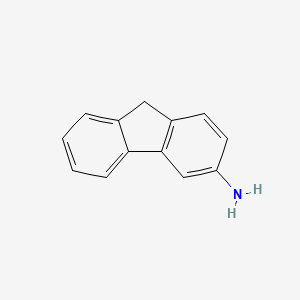

9H-Fluoren-3-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGCZPANGGUOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212858 | |

| Record name | Fluoren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-66-7 | |

| Record name | 9H-Fluoren-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOREN-3-AMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZL3JSZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 9h Fluoren 3 Amine and Its Functionalized Analogues

Direct Synthetic Routes to 9H-Fluoren-3-amine

The direct synthesis of this compound can be effectively achieved through two principal strategies: the reduction of a nitro-precursor and palladium-catalyzed amination reactions.

The most common and high-yielding route to aromatic amines like this compound is through the reduction of the corresponding nitro compound, 3-nitro-9H-fluorene. This transformation is a cornerstone of aromatic chemistry, offering reliability and compatibility with various functional groups. The synthesis starts with the nitration of the fluorene (B118485) backbone, followed by the reduction of the nitro group at the C-3 position.

A variety of reducing agents and catalytic systems can be employed for this purpose. Catalytic hydrogenation is a widely used method, prized for its clean work-up and high efficiency. commonorganicchemistry.com A typical procedure involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or, more conveniently, hydrazine (B178648) (N₂H₄). orgsyn.orgnih.gov The reaction with hydrazine hydrate (B1144303) in the presence of Pd/C is particularly effective for the reduction of aromatic nitro compounds to their corresponding amines, often providing excellent yields. orgsyn.orgnih.govacs.org Other metal-based systems, such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, also provide mild and effective alternatives. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction This table is generated based on established chemical principles and data from cited sources.

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | A standard, efficient method. commonorganicchemistry.com |

| N₂H₄·H₂O / Pd/C | Catalytic transfer hydrogenation | Exothermic reaction, offers high yields. orgsyn.orgnih.gov |

| Fe / HCl or CH₃COOH | Metal/acid reduction | A classic and cost-effective method. commonorganicchemistry.com |

| SnCl₂ / HCl | Metal salt/acid reduction | A mild reagent, useful for substrates with other reducible groups. commonorganicchemistry.com |

The choice of reducing agent can be tailored based on the presence of other functional groups within the molecule to ensure chemoselectivity.

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being paramount. The Buchwald-Hartwig amination reaction is a versatile and widely adopted method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.org This strategy allows for the direct formation of the C-N bond at the C-3 position of the fluorene ring system.

The reaction involves coupling a fluorene precursor bearing a leaving group at the 3-position, such as 3-bromofluorene or 3-chlorofluorene, with an amine source. While direct coupling with ammonia (B1221849) is possible, ammonia equivalents like lithium bis(trimethylsilyl)amide are often used. organic-chemistry.org The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand. researchgate.netmdpi.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines such as Xantphos, BINAP, and various biaryl phosphines demonstrating high efficacy. wikipedia.orgorganic-chemistry.orgacs.org A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. mdpi.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides This table is generated based on established chemical principles and data from cited sources.

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | 3-Bromofluorene, 3-Chlorofluorene | Electrophilic coupling partner |

| Amine Source | Ammonia, Aniline, LiN(SiMe₃)₂ | Nucleophilic coupling partner organic-chemistry.orgmdpi.com |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor researchgate.net |

| Ligand | Xantphos, BINAP, P(tBu)₃ | Stabilizes Pd and facilitates catalytic cycle mdpi.comacs.org |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes reductive elimination and regenerates catalyst researchgate.netmdpi.com |

| Solvent | Toluene, Dioxane, Eucalyptol | Reaction medium mdpi.com |

This methodology provides a robust and flexible entry to this compound and its N-substituted analogues. wikipedia.orgacs.org

Reductive Amination Approaches

Advanced Functionalization and Derivatization Approaches for this compound

Once synthesized, this compound serves as a versatile building block that can be further modified. The presence of the nucleophilic amine group and the aromatic fluorene core allows for a wide array of functionalization reactions.

Palladium-catalyzed cross-coupling reactions are not only useful for synthesizing the parent amine but are also instrumental in its derivatization. To achieve this, this compound must first be functionalized with a leaving group, typically a halogen like bromine or iodine. This can be accomplished through standard electrophilic halogenation methods, targeting the positions activated by the amino group.

The resulting halogenated this compound can then participate in C-C bond-forming reactions such as the Suzuki-Miyaura coupling. rsc.org This reaction couples the aryl halide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This approach is highly effective for creating biaryl structures, extending the π-conjugation of the fluorene system. rsc.orgnih.gov Other valuable C-C bond-forming reactions include the Heck, Sonogashira, and Stille couplings, which allow for the introduction of alkenyl, alkynyl, and stannylated groups, respectively. rsc.org

The reactivity of the amine functionality is central to the derivatization of this compound.

The nitrogen atom of the amino group in this compound is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkyl halide or the reductive amination of a carbonyl compound. A modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent. organic-chemistry.orgrsc.org In this process, a transition metal catalyst, often based on ruthenium or cobalt, temporarily oxidizes the alcohol to an aldehyde, which then reacts with the amine to form an imine. organic-chemistry.orgnih.gov The catalyst then transfers the captured hydrogen to the imine, resulting in the N-alkylated amine, with water as the only byproduct. nih.gov

N-Acylation is a straightforward and efficient reaction where the amine is treated with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction forms a stable amide bond and is often used to protect the amine group or to introduce new functional moieties.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-Nitro-9H-fluorene |

| Palladium on carbon |

| 3-Bromofluorene |

| 3-Chlorofluorene |

| Lithium bis(trimethylsilyl)amide |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Xantphos |

| BINAP |

| Sodium tert-butoxide |

| Cesium carbonate |

Directed Introduction of Diverse Chemical Moieties

Halogenation Strategies

Halogenation of the fluorene core is a key strategy for modifying the electronic properties and reactivity of this compound derivatives. For instance, bromination of fluorene can be achieved using bromine in chloroform (B151607) to yield 2,7-dibromofluorene (B93635). researchgate.net This di-brominated intermediate can then be further functionalized. One reported method involves the reaction of 2,7-dibromofluorene with bis(pinacolato)diboron (B136004) to produce the corresponding borate (B1201080) ester. researchgate.net

In another example, the synthesis of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides is accomplished through a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides in the presence of N-bromosuccinimide (NBS). thieme-connect.de This reaction proceeds in very good yields. thieme-connect.de The use of NBS as a brominating agent is a common and effective method for introducing bromine atoms onto the fluorene scaffold. thieme-connect.de

Integration of Electron-Donor and Electron-Acceptor Units

The strategic incorporation of electron-donating (D) and electron-accepting (A) groups onto the 9H-fluorene framework is a powerful approach to tailor the optoelectronic properties of these molecules, leading to applications in nonlinear optics (NLO) and as chromophores. nih.gov This "push-pull" architecture, often designated as D-π-A, enhances intramolecular charge transfer (ICT), which is a fundamental mechanism in molecular photophysics. nih.govrsc.org

A common strategy involves appending an electron-rich group, such as a dimethylamino donor, and an electron-deficient group, like dicyanovinyl or cyanostilbene acceptors, to the fluorene unit. nih.govacs.org The synthesis of such chromophores often starts from a common precursor, such as 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde. nih.govacs.org The modulation of the conjugation pathway and the specific placement of the donor and acceptor groups significantly impact the resulting first hyperpolarizability (β) of the molecule. nih.govacs.org For instance, chromophores with a "linear" conjugation path have shown enhanced NLO properties compared to those with a "nonlinear" path. nih.govacs.org

The fluorene moiety itself can act as a π-conjugated linker. nih.gov In some designs, porphyrins have been used as part of the electron donor, with a carboxylic acid group acting as the electron acceptor, creating a D-π-A system where the fluorene unit is part of the π-bridge. monash.edu Bulky alkoxy group substituted fluorene derivatives have also been employed as electron donor moieties in porphyrin sensitizers for dye-sensitized solar cells. monash.edu

Multi-Component Reaction (MCR) Applications

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step, making them highly valuable in organic synthesis. researchgate.nettcichemicals.com Several MCRs have been developed that incorporate the fluorene scaffold to generate diverse and structurally complex derivatives. researchgate.net

One notable example is the synthesis of novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives. researchgate.netbohrium.com This is achieved through a multi-component reaction involving various anilines, dimedone, 9-fluorenone, cyanoacetohydrazide, and aromatic aldehydes, with piperidine (B6355638) acting as a catalyst. researchgate.netbohrium.com This method is advantageous due to its good yields, use of a green medium, short reaction times, and simple work-up procedures without the need for chromatographic purification. researchgate.net

Isocyanide-based MCRs have also been utilized to incorporate the fluorene moiety. researchgate.net For example, 9-isocyanofluorene can participate in various isocyanide-based MCRs to produce a range of unprecedented adducts. researchgate.net The dual functionality of this reactant makes it a versatile building block. researchgate.net Additionally, a rhodium-catalyzed three-component "stitching" reaction has been developed to create multi-substituted fluorene derivatives, where a variety of nucleophiles can be introduced in a subsequent step. researchgate.net

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The chemo- and regioselective synthesis of substituted this compound derivatives is crucial for controlling the properties and function of the final molecules. The substitution pattern on the fluorene ring significantly influences its electronic and biological characteristics.

For instance, electrophilic aromatic substitution on the fluorene ring can be directed to specific positions. In the case of N-(2-nitro-9H-fluoren-3-yl)acetamide, sulfonation with concentrated sulfuric acid introduces a sulfonic acid group at the 7-position, while halogenation with bromine and ferric bromide yields the 4-bromo derivative with 70% yield. vulcanchem.com

The synthesis of 2,7-diaryl substituted fluorenes and fluorenones is another important area. researchgate.net These compounds can be prepared through Suzuki coupling reactions, starting from brominated fluorene precursors. researchgate.net For example, 2,7-bis(4-aminophenyl)-9H-fluoren-9-one was synthesized via a Suzuki coupling reaction. researchgate.net

Furthermore, a boron trifluoride catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides demonstrates high regioselectivity, affording (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. thieme-connect.de The regioselectivity of such reactions can sometimes be influenced by the substituents present on the reactants. researchgate.net

Catalytic Transformations in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling efficient and selective bond formations. Both transition metal catalysis and organocatalysis have been successfully employed.

Transition Metal Catalysis for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds in the synthesis of fluorene derivatives. researchgate.netmit.edunih.gov Palladium, rhodium, and nickel catalysts are frequently used for these transformations. researchgate.netmit.edu

Palladium-catalyzed Suzuki coupling is a widely used method for the synthesis of aryl-substituted fluorenes. researchgate.net For instance, the synthesis of 2,7-bis(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene involves a Suzuki coupling reaction. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation of enaminones with 1,3-dienes provides an efficient route to various fluorenones. acs.org This process involves the cleavage of four bonds and the formation of three new C-C bonds in a cascade sequence. acs.org

Nickel-catalyzed reactions have also been developed for the functionalization of fluorene. A nickel complex with an SNS ligand has been shown to selectively catalyze both the alkylation and alkenylation of 9H-fluorene. rsc.org Furthermore, air-stable nickel precatalysts have been reported for C-N cross-coupling reactions, expanding the substrate scope to include a wide range of aryl electrophiles and amines. mit.edu

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

| Pd/C | Catalytic Hydrogenation | N-(2-nitro-9H-fluoren-3-yl)acetamide | N-(2-amino-9H-fluoren-3-yl)acetamide | vulcanchem.com |

| Rh(III) | C-H Activation/Annulation | Enaminones, 1,3-Dienes | Fluorenones | acs.org |

| Ni-SNS Ligand | Csp3-H Alkylation/Alkenylation | 9H-Fluorene, Alcohols | Alkylated/Alkenylated Fluorenes | rsc.org |

| Pd-catalyst | Suzuki Coupling | Brominated Fluorenes, Boronic Acids | Aryl-substituted Fluorenes | researchgate.net |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including those with a fluorene core. researchgate.net This approach avoids the use of often toxic and expensive transition metals.

Organocatalytic cycloadditions have been employed for the synthesis of chiral ring systems. For example, an organocatalytic asymmetric [4+4] cycloaddition of 9H-fluorene-1-carbaldehydes with electron-deficient dienes has been reported to produce cyclooctadiene derivatives with excellent control of stereoselectivity. researchgate.net Chiral primary amine catalysts can promote enantioselective 1,3-dipolar [6+4] cycloadditions to form chiral bicyclic systems. researchgate.net

Furthermore, organocatalysts can be used for remote C-H hydroxylation. Secondary amines have been shown to catalyze the oxaziridinium-mediated hydroxylation of aliphatic C-H bonds with high chemoselectivity. nih.gov This method is particularly useful for substrates containing oxidation-sensitive functional groups. nih.gov The structure of the amine catalyst can influence the site selectivity of the hydroxylation. nih.gov

Photoredox Catalysis in Fluorene Chemistry

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, including the functionalization of fluorene scaffolds. beilstein-journals.orgpharmaron.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates under mild reaction conditions. uni-regensburg.de

In the context of fluorene chemistry, photoredox catalysis has been applied to a variety of transformations. One notable application is the synthesis of fluorenone derivatives through dual photoredox-catalyzed deoxygenative intramolecular acylation reactions. beilstein-journals.org This method allows for the construction of the fluorenone core at room temperature. beilstein-journals.org It has been observed that electron-donating groups on the starting material generally lead to better yields compared to electron-withdrawing groups. beilstein-journals.org

Photoredox catalysis can also be coupled with other catalytic systems, such as transition metal catalysis, to achieve novel transformations. acs.org This dual catalytic approach can enhance the efficiency and selectivity of reactions. For instance, a dual palladium/photoredox-catalyzed intermolecular C-H functionalization has been developed for the arylation of arenes. nih.gov

The generation of aryl radicals via photoredox catalysis enables various C-H functionalization reactions. nih.gov These radicals can react with different coupling partners to introduce new functional groups onto the fluorene core. Furthermore, photoredox catalysis has been employed for the synthesis of fluorinated aromatic compounds, which is a significant area of research due to the unique properties that fluorine atoms impart to organic molecules. mdpi.comresearchgate.netselvita.com

The mechanism of these photoredox-catalyzed reactions typically involves the excitation of the photocatalyst by visible light, followed by an electron transfer event with a substrate to generate a radical cation or anion. beilstein-journals.org This reactive intermediate then undergoes further transformations, such as bond cleavage or formation, to yield the final product. beilstein-journals.org The photocatalyst is regenerated in the catalytic cycle, allowing for the use of substoichiometric amounts. beilstein-journals.org

Table 1: Synthetic Methodologies for this compound and its Analogues

| Method | Description | Key Features | Example |

|---|---|---|---|

| Reduction of Nitro/Fluorenone Derivatives | Reduction of a nitro group or reductive amination of a ketone to form the corresponding amine. | A classical and straightforward method. | Reduction of 3-nitrofluorene (B130769) to 3-aminofluorene. chemicalbook.com |

| Ullmann Condensation | Copper-catalyzed cross-coupling of an aryl halide with an amine. | Allows for functionalization at various positions on the fluorene ring. acs.org | Synthesis of 9,9-didecyl-2,7-bis-(N,N-diphenylamino)fluorene. acs.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. | Highly efficient and versatile for C-N bond formation. acs.org | Microwave-assisted double amination of a dibrominated fluorene derivative. acs.org |

| Multi-component Reactions | A one-pot reaction where multiple starting materials react to form a complex product. | Efficient synthesis of complex molecules. tandfonline.com | Synthesis of 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives. tandfonline.com |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate single-electron transfer processes. | Mild reaction conditions and sustainable. beilstein-journals.org | Synthesis of fluorenone derivatives via deoxygenative intramolecular acylation. beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of 9h Fluoren 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of 9H-Fluoren-3-amine derivatives, offering unparalleled detail regarding the molecular framework. numberanalytics.com

1H and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural verification of this compound derivatives. numberanalytics.com In ¹H NMR, the aromatic protons of the fluorene (B118485) core typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. uq.edu.auvulcanchem.com The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the fluorene ring. The protons of the amine group and any substituents will have characteristic chemical shifts that aid in their identification. For instance, the protons of an ethyl group in an ethoxy derivative of fluorene appear as a triplet and a quartet. rsc.org

¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton. acs.org The carbon atoms of the fluorene ring resonate in the aromatic region (δ 110–150 ppm), with the quaternary carbons appearing at different chemical shifts compared to the protonated carbons. uq.edu.aursc.org The chemical shifts of the carbons are sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the position of substituents on the fluorene ring.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative. This table is interactive. Click on the headers to sort the data.

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.20-7.80 | 119.0-130.0 |

| C9-H | ~3.90 | ~37.0 |

| NH₂ | variable | - |

| Aromatic C (quaternary) | - | 135.0-145.0 |

Advanced NMR Techniques for Complex Architectures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between different parts of the molecule. numberanalytics.comnumberanalytics.com

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. numberanalytics.com These techniques allow for the unambiguous assignment of all proton and carbon signals, even in highly complex structures. For challenging cases involving solid-state materials or non-crystalline samples, solid-state NMR techniques can provide crucial structural information that is inaccessible in solution. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound derivatives by probing their vibrational modes. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. In this compound derivatives, the N-H stretching vibrations of the amine group are typically observed in the region of 3300-3500 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the fluorene ring are found in the 1450-1600 cm⁻¹ region. rsc.org The presence of other functional groups, such as carbonyls or nitriles, will give rise to characteristic strong absorption bands in the spectrum. vulcanchem.com For example, the C=O stretch in fluorenone derivatives is typically observed between 1710 and 1730 cm⁻¹.

Raman Spectroscopy

Interactive Table 2: Key Vibrational Frequencies for this compound Derivatives. This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 | - |

| Aromatic C-H Stretch | >3000 | >3000 |

| C=C Ring Stretch | 1450-1600 | 1580-1600 |

| C-N Stretch | 1250-1350 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. ontosight.ai For this compound derivatives, mass spectrometry confirms the successful synthesis of the target molecule by providing its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. uq.edu.aursc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can reveal the nature and position of substituents on the fluorene ring. In aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the bond between the carbon atom adjacent to the nitrogen and another carbon atom. libretexts.org The stability of the resulting carbocation or radical can provide clues about the structure of the original molecule. The loss of small neutral molecules, such as ammonia (B1221849) (NH₃), can also be observed. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, which allows for the determination of its elemental formula. This is a critical step in the identification and characterization of novel this compound derivatives. For instance, the molecular formula of (1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, a derivative, has been confirmed as C₂₂H₂₃NO₄ using HRMS, corresponding to a molecular weight of 365.42 daltons. Similarly, HRMS has been used to confirm the molecular weight of other derivatives, such as N-(3-Bromophenyl)-9H-fluoren-9-amine, with a calculated mass of 334.0231 for [M+H]⁺ and a found mass of 334.0236. uq.edu.au The structures of various fluorene derivatives are often characterized by ¹H NMR, ¹³C NMR spectroscopy, and HRMS. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of fragile molecules that might decompose under harsher ionization methods. ESI-MS is frequently used to characterize fluorene derivatives. uq.edu.au In the analysis of N,N',N''-tris(9-ethyl-9H-carbazol-3-yl)-1,3,5-triazine-2,4,6-triamine, a related compound, ESI-MS in positive mode showed a prominent [M+1] peak at m/z 707, confirming the molecular weight. mdpi.com Furthermore, ESI-MS has been instrumental in studying the fragmentation patterns of differentially protected azatryptophan derivatives, which can serve as building blocks for more complex structures. researchgate.net The technique has also been used to characterize catecholamine derivatives of fluorene, where protonated molecules and characteristic fragments were observed. nih.gov

Electronic Spectroscopy for Optical and Electronic Transitions

Electronic spectroscopy techniques are vital for understanding the optical and electronic properties of this compound derivatives, which are often designed for applications in optoelectronics and as fluorescent probes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the absorption spectra typically reveal transitions associated with the fluorene core and any appended chromophores. For example, N-(9H-fluoren-9-yl)-3-nitrobenzamide exhibits absorption maxima at 280 nm, corresponding to a π→π* transition, and at 350 nm, attributed to an n→π* transition of the nitro group. vulcanchem.com Another derivative, 9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl, shows absorption maxima at 320 nm (π→π* transition) and 395 nm (intramolecular charge transfer) in dichloromethane. vulcanchem.com A series of fluorene-based dyes exhibited intense absorption between 397-405 nm. nih.gov The UV-Vis absorption spectra of some anthracene (B1667546) derivatives with fluorenamine moieties show characteristic peaks in the range from 350 to 460 nm, attributed to the π-π* transition. rsc.org

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of this compound derivatives, which are often highly fluorescent.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. Many this compound derivatives exhibit high quantum yields, making them suitable for applications such as fluorescent probes and in organic light-emitting diodes (OLEDs). For instance, N-(9H-fluoren-9-yl)-3-nitrobenzamide has a fluorescence quantum yield of 0.32 with an emission at 410 nm. vulcanchem.com A series of newly synthesized fluorene derivatives displayed high fluorescence quantum yields ranging from 0.86 to 0.98. nih.gov In another study, the photoluminescence quantum yield of a fluorene derivative in a thin film reached 68% with an emission peak at 480 nm. vulcanchem.com The quantum yields of some fluorene derivatives have been found to be close to 1.0 in organic solvents. researchgate.net

Time-resolved fluorescence decay studies provide insights into the excited-state dynamics of a molecule, including the fluorescence lifetime (τ). These measurements are crucial for understanding the various radiative and non-radiative decay pathways. For example, a biexponential decay profile with lifetimes of τ₁ = 3.2 ns and τ₂ = 9.8 ns was observed for 9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl, which was attributed to different decay pathways. vulcanchem.com Time-resolved fluorescence spectroscopy is a versatile technique used to study processes that occur on nanosecond or faster timescales. instras.com Time-correlated single-photon counting (TCSPC) is a common method for these measurements, with a time resolution of about 35 picoseconds. nih.govmdpi.com

Fluorescence Quantum Yield Measurements

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in this compound derivatives. The solid-state structure dictates the material's bulk properties, including its electronic, optical, and mechanical characteristics.

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides an unambiguous determination of the molecular structure of a compound in the solid state. The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique three-dimensional arrangement of spots, is then analyzed to construct an electron density map of the molecule, from which the atomic positions can be precisely determined. sphinxsai.commdpi.com

For derivatives of this compound, SC-XRD analysis reveals critical structural details. It confirms the covalent framework and provides insights into the conformation of the molecule, such as the planarity of the fluorene system and the orientation of substituents. Furthermore, it elucidates the nature of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which govern the supramolecular assembly of the molecules in the crystal lattice. These interactions are fundamental to the material's properties. For instance, the degree of π-π stacking in fluorescent derivatives significantly influences their emission characteristics in the solid state.

The structures of numerous fluorene derivatives have been established using single-crystal XRD analysis. thieme-connect.de For example, the analysis of N-(9H-fluoren-9-ylidene)aniline derivatives involves collecting diffraction data using a diffractometer, followed by data processing and structure refinement using specialized software. Similarly, the crystal structures of various other functionalized fluorene compounds have been determined, providing a basis for understanding their chemical and physical behavior. nih.govrsc.org

Below is a table summarizing crystallographic data for representative fluorene derivatives, illustrating the type of information obtained from SC-XRD studies.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)tetrahydroisoquinoline | Monoclinic | P2₁/c | a = 12.255(4) Å, b = 17.904(6) Å, c = 12.619(4) Å, β = 95.23(2)° | sphinxsai.comresearchgate.net |

| Fluorenyl-tethered diamine-lithium complex | Triclinic | P-1 | a = 9.876(1) Å, b = 10.123(1) Å, c = 13.098(2) Å, α = 79.87(1)°, β = 85.43(1)°, γ = 65.01(1)° | rsc.org |

| Fluorine-functionalized thiosemicarbazone (Compound 3a) | Monoclinic | P21/n | a = 10.038(1) Å, b = 11.987(1) Å, c = 12.345(1) Å, β = 109.58(1)° | mdpi.com |

Powder X-Ray Diffraction (XRD) for Polymeric Derivatives

While single-crystal XRD provides the most detailed structural information, it requires the growth of high-quality single crystals, which can be challenging, particularly for polymeric materials. Powder X-ray diffraction (XRD) is a versatile alternative for characterizing polycrystalline or semi-crystalline materials, including polymeric derivatives of this compound. icdd.com

In powder XRD, a sample comprising a large number of randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. springernature.com For polymeric systems, powder XRD is instrumental in:

Determining Crystallinity: Polymers can exist in various forms, from highly crystalline to amorphous. icdd.com The powder XRD pattern of a semi-crystalline polymer consists of sharp Bragg peaks superimposed on a broad, amorphous halo. The ratio of the integrated intensity of the crystalline peaks to the total scattered intensity provides a measure of the degree of crystallinity, a critical parameter influencing the polymer's mechanical and thermal properties.

Phase Identification: Powder XRD is used to identify the crystalline phases present in a material. This is crucial for polymeric derivatives that may exhibit polymorphism, where the same polymer can adopt different crystal structures depending on processing conditions. icdd.com

Structural Analysis: Although less detailed than SC-XRD, powder XRD can still provide valuable structural information, such as the unit cell parameters of the crystalline domains. For some systems, it is possible to solve and refine the crystal structure using powder diffraction data. springernature.com

The analysis of polymeric derivatives of this compound by powder XRD allows for the characterization of their solid-state morphology. For instance, conjugated polymers incorporating the fluorene moiety are of significant interest for electronic applications. Their charge transport properties are highly dependent on the degree of order and packing in the solid state, which can be effectively probed using powder XRD. researchgate.net The technique has been widely used to obtain diffraction patterns for various solid organic compounds, including derivatives of fluorene, to facilitate their identification. unt.edu

The table below illustrates a hypothetical comparison of XRD data for a this compound-based polymer, showing how the degree of crystallinity can be assessed.

| Polymeric Derivative Sample | Prominent Diffraction Peaks (2θ) | Amorphous Halo Center (2θ) | Calculated % Crystallinity |

|---|---|---|---|

| Sample A (Annealed) | 8.5°, 12.1°, 21.5° | ~20° | 65% |

| Sample B (Quenched) | - | ~20.5° | <10% |

Computational Chemistry and Theoretical Modeling of 9h Fluoren 3 Amine Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations are a powerful tool for investigating the fundamental properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the determination of a molecule's electronic structure and optimized geometry.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its potential use in electronic devices.

For derivatives of 9H-fluorene, DFT calculations have been employed to understand how various substituents impact the HOMO and LUMO energy levels. For instance, modifying the C9 position of fluorene (B118485) with N-donor substituents has been shown to significantly lower the energy gap compared to the unsubstituted fluorene. mdpi.com Theoretical calculations on a series of dibenzofulvene derivatives with different N-donor groups demonstrated that these modifications can reduce the energy gap to values ranging from 2.13 eV to 2.80 eV, a substantial decrease from the 4.90 eV gap of the parent fluorene molecule. mdpi.com This tuning of the HOMO-LUMO gap is promising for applications in modern technologies, particularly as hole-transporting materials. mdpi.com

In studies of fluorene-based chromophores, it has been observed that altering the π-conjugation length and acceptor strength primarily affects the LUMO energy levels, with less impact on the HOMO levels. nih.gov This targeted modification allows for precise control over the electronic properties of these materials. nih.gov

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorene (A-0) | - | - | 4.90 |

| Dibenzofulvene Derivative (A-1) | - | - | 2.80 |

| Dibenzofulvene Derivative (A-6) | - | - | 2.13 |

| Chromophore SS2 | -5.31 | -2.61 | 2.70 |

| Chromophore SS3 | -5.40 | -2.96 | 2.44 |

| Chromophore SS4 | -5.35 | -3.01 | 2.34 |

| Chromophore SS5 | -5.38 | -2.84 | 2.54 |

Note: Data for A-0, A-1, and A-6 are from reference mdpi.com. Data for SS2-SS5 are from reference nih.gov. The specific structures for these compounds can be found in the corresponding references.

Vibrational Frequency Calculations

Vibrational frequency analysis, often performed in conjunction with DFT, provides a theoretical infrared (IR) and Raman spectrum. This calculated spectrum can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific molecular motions. researchgate.netnih.gov

For primary amines, characteristic vibrational frequencies include two N-H stretching modes around 3700 cm⁻¹, H-N-H bending modes around 1250 cm⁻¹ and 1700 cm⁻¹, and an NH₂ wagging motion around 750 cm⁻¹. dtic.mil Additionally, a C-N stretching mode is typically observed between 1100 and 1250 cm⁻¹. dtic.mil Theoretical calculations on various amines have shown reasonable agreement with experimental data. dtic.mil

In a study on 9-fluorenone-2-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to compute the harmonic vibrational frequencies. nih.gov The comparison with experimental FTIR and FT-Raman spectra allowed for a reliable assignment of all observed bands. nih.gov Similar computational approaches have been successfully applied to other fluorene derivatives to elucidate their vibrational properties. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

TD-DFT is an extension of DFT that allows for the study of electronic excited states and, consequently, the prediction of optical properties such as UV-Vis absorption spectra.

UV-Vis Absorption Spectra Simulation

TD-DFT calculations can simulate the UV-Vis absorption spectrum of a molecule by determining the energies of electronic transitions from the ground state to various excited states. nih.gov These simulations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved. nih.govacs.org

For fluorene-based donor-π-acceptor chromophores, TD-DFT calculations have been used to assign the observed absorption bands. nih.gov Typically, these molecules exhibit a high-energy band attributed to π → π* transitions and a lower-energy, more intense band corresponding to an intramolecular charge transfer (ICT) from the donor to the acceptor group. nih.gov The calculated absorption data generally show good correlation with experimental measurements. mdpi.comnih.gov

In a study of bis(9H-fluoren-2-yl)diazene isomers, TD-DFT calculations predicted π–π* transition bands at 423.53 nm for the trans isomer and 359.45 nm for the cis isomer, highlighting the significant effect of molecular geometry on the absorption properties. acs.org The incorporation of the fluorene ring resulted in a substantial red-shift compared to the parent diazene (B1210634) molecule. acs.org

Electronic Excitation State Analysis

Beyond predicting absorption maxima, TD-DFT provides detailed information about the nature of electronic excitations, including the orbitals involved and the oscillator strength of the transition. nih.gov This analysis is crucial for understanding the photophysical properties of molecules.

For instance, in the study of fluorene-based chromophores, the low-energy absorption bands are primarily attributed to HOMO → LUMO transitions, confirming their charge-transfer character. nih.gov The high-energy bands, on the other hand, involve transitions from deeper occupied orbitals (like HOMO-1) to the LUMO and higher unoccupied orbitals (like LUMO+1). nih.gov

Computational studies on di-9H-fluoren-9-yldimethylsilane revealed that the excitation energy significantly decreases as the distance and dihedral angle between the two fluorene units are reduced. nih.gov This finding suggests that the red-shifted fluorescence observed experimentally originates from a "sandwich" conformer, providing a clear link between molecular conformation and optical properties. nih.gov

Mechanistic Insights through Computational Studies

Computational chemistry, particularly DFT, is increasingly used to elucidate reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and understand the role of various species, such as catalysts and additives.

While specific mechanistic studies focused solely on 9H-fluoren-3-amine are not prevalent in the provided search results, broader studies on related systems demonstrate the power of this approach. For example, in copper-catalyzed radical-relay reactions for C(sp³)–H functionalization, computational studies have been instrumental in understanding key mechanistic features. rsc.org These studies have probed the reaction energetics, investigated site-selectivity, and compared different radical functionalization pathways, providing insights that are crucial for the further development of these reactions. rsc.org

In another example, computational investigations into a palladium-catalyzed reaction clarified the role of an amine base in switching the reaction selectivity between a conventional decarboxylative coupling and a para-selective C–H functionalization. nih.gov These studies revealed that the amine additive facilitates a key proton migration step, leading to the observed change in reactivity. nih.gov Such mechanistic insights derived from computational studies are vital for designing more efficient and selective chemical transformations.

Reaction Pathway Elucidation

The elucidation of reaction pathways is a primary application of computational chemistry, allowing researchers to map the energetic landscape from reactants to products. This involves identifying intermediates and transition states to understand the mechanism of a chemical transformation. For fluorene systems, theoretical calculations are used to explore various reactions, including functionalization, cycloadditions, and polymerization. mdpi.comacs.org

For instance, DFT calculations at the B3LYP/6-31G** level of theory have been used to compute the total and Gibbs free energies for 9H-fluorene and its five isomeric monoacetyl-9H-fluorenes. researchgate.net Such studies help to rationalize the observed product distribution in reactions like the Friedel-Crafts acetylation by determining whether the process is under kinetic or thermodynamic control. researchgate.net Similarly, the mechanisms of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination to produce donor-acceptor-donor (D-A-D) type molecules, have been investigated for fluorene derivatives, often employing microwave-assisted synthesis which can be rationalized through computational models. acs.orgrsc.org

In the context of this compound, computational methods could be applied to explore its synthesis, such as the reduction of 2,7-dinitro-9H-fluoren-9-one followed by amination, or its participation in further reactions like N-alkylation or acylation. ontosight.ainih.gov DFT can model the step-by-step mechanism of these transformations, providing insights into the feasibility and selectivity of different synthetic routes. acs.org

Transition State Analysis

Transition state (TS) analysis is critical for determining the kinetics of a reaction. The TS represents the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) dictate the reaction rate. Computational methods are employed to locate and characterize these fleeting structures.

A relevant example is the study of the photoisomerization of fluorene-based azo compounds like bis(9H-fluoren-2-yl)diazene. DFT calculations using the B3LYP functional and 6-31+G(d,p) basis set have been performed to analyze the trans-cis isomerization. acs.orgnih.gov These studies reveal that the trans isomer is energetically more stable than the cis isomer. The transition state for this isomerization involves a rotation around the N=N bond, and its calculated energy provides the activation barrier for the process. The non-planarity of the cis-isomer, with the fluorene rings tilted, is a key structural feature identified through these calculations. acs.orgnih.gov

For a reaction involving this compound, such as an aromatic nucleophilic substitution, DFT calculations could identify the Meisenheimer complex intermediate and the transition states for its formation and decomposition. researchgate.net The energy barriers calculated for these steps would clarify the rate-determining step of the mechanism. researchgate.net

Table 1: Theoretical Stability of Fluorene-Based Azo Isomers This table, based on data from related fluorene compounds, illustrates the type of information gained from transition state analysis.

| Compound System | Method/Basis Set | Property | Calculated Value | Reference |

| bis(9H-fluoren-2-yl)diazene | DFT-B3LYP/6-31+G(d,p) | Stability Difference (trans vs. cis) | trans is more stable by 16.33 kcal/mol | acs.orgnih.gov |

| bis(9H-fluoren-2-yl)diazene | DFT-B3LYP/6-31+G(d,p) | C-N-N=N Dihedral Angle (cis) | 48.1° (non-planar) | acs.org |

Advanced Computational Methodologies

Beyond static models of reactions, advanced computational techniques offer a dynamic and more detailed picture of molecular systems, connecting their structure to observable properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvent effects, and the stability of molecular complexes. For fluorene derivatives, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with biological targets or material surfaces. chemmethod.comucl.ac.uk

For example, MD simulations have been employed to verify the binding ability and stability of 2,7-disubstituted 9H-fluoren-9-one derivatives as inhibitors for the SIRT2 enzyme. nih.gov These simulations, often performed over hundreds of nanoseconds, can elucidate the key interactions that stabilize the ligand-protein complex. Similarly, MD simulations are used to investigate the adsorption of fluorene-based compounds onto surfaces like TiO2, which is crucial for applications in dye-sensitized solar cells. chemmethod.com While specific MD studies on this compound are not prominent, this methodology would be essential to understand its conformational flexibility, aggregation behavior in solution, and interactions within a polymer matrix or at a material interface.

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations are fundamental to establishing quantitative structure-property relationships (QSPR). By computing electronic parameters, researchers can predict and rationalize the optical and electronic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations in fluorene chemistry. acs.orgnih.gov

These methods are widely used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and electronic absorption spectra. mdpi.comchemrxiv.org These calculated values correlate directly with the material's charge transport capabilities, solubility, and optical absorption and emission wavelengths, which are vital for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. chemmethod.comindexcopernicus.comnih.gov

For instance, studies on 9,9-dimethyl-9H-fluoren-2-amine derivatives demonstrate how modifying the molecule with different electron-acceptor groups alters the electronic and nonlinear optical (NLO) properties. nih.gov TD-DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) can predict the absorption maxima (λmax) and help explain the intramolecular charge transfer (ICT) phenomena that are key to NLO activity. nih.govspiedigitallibrary.org The strategic placement of electron-donating (like an amine) and electron-withdrawing groups on the fluorene scaffold allows for the fine-tuning of the HOMO-LUMO gap and, consequently, the material's color and electronic behavior. mdpi.com

Table 2: Calculated Electronic and Optical Properties of Donor-Acceptor Fluorene Derivatives This table presents representative data for fluorene-based chromophores, illustrating the power of quantum chemical calculations in predicting key properties for materials science applications.

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Optical Gap (eV) | Calculated λmax (nm) | Reference |

| Precursor 8† | B3LYP/6-31G(d,p) | -4.89 | -1.82 | 3.07 | 371 | nih.gov |

| Chromophore SS1‡ | B3LYP/6-31G(d,p) | -5.02 | -2.59 | 2.43 | 499 | nih.gov |

| Chromophore SS2§ | B3LYP/6-31G(d,p) | -5.06 | -2.76 | 2.30 | 545 | nih.gov |

| Pyridyl-fluoren-9-one (PyFO) | CAM-B3LYP | - | - | 3.13 | - | chemmethod.com |

| Pyridyl-fluoren-malononitrile (PyFM) | CAM-B3LYP | - | - | 2.50 | - | chemmethod.com |

† 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde ‡ Fluorene derivative with dicyanovinyl acceptor § Fluorene derivative with 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile acceptor

Applications of 9h Fluoren 3 Amine in Advanced Materials Research

Organic Electronic Materials

Derivatives of 9H-Fluoren-3-amine are integral to the field of organic electronics. Their exceptional electrochemical and thermal stability, coupled with their capacity for efficient charge transport, has led to their incorporation into a variety of devices. ontosight.aiontosight.aiguidechem.com These compounds serve as fundamental building blocks for creating more complex polymers and small molecules tailored for roles in light emission, energy conversion, and transistor applications. ontosight.aiguidechem.com

Organic Light-Emitting Diodes (OLEDs) Components

In the realm of OLEDs, fluorenylamine derivatives are prized for their multifunctional capabilities. They can be employed as components in both the emissive layer (EML) and the hole transport layer (HTL), a versatility that stems from their π-conjugated structure. ontosight.ai The rigid fluorene (B118485) backbone contributes to high thermal and morphological stability, which is critical for the operational lifetime of OLED devices. For instance, the derivative N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN) is noted for its high glass transition temperature (Tg) of 125 °C and decomposition temperature (Td) of 375 °C, making it a morphologically stable material.

These materials have been successfully integrated into highly efficient phosphorescent OLEDs (PhOLEDs). Research has demonstrated that devices incorporating fluorenylamine derivatives can achieve remarkable performance metrics. In one notable example, an OLED device utilizing a BCFN-based material exhibited an efficiency of over 200 lm/W and an external quantum efficiency (EQE) exceeding 50%. The high photoluminescence and stability of compounds like Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine further underscore their suitability for advanced OLED applications. guidechem.com

Table 1: Performance of a this compound Derivative in an OLED Device This table presents the performance metrics of an OLED device incorporating the fluorenylamine derivative BCFN.

| Derivative Name | Role in OLED | Max. Efficiency (lm/W) | Max. EQE (%) | Device Color |

| N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine | Hole Transport & Emissive Layer | >200 | >50 | Green/Red/White |

| Data sourced from Sigma-Aldrich product information. |

Organic Photovoltaic (OPV) Device Integration

The unique electronic properties of this compound derivatives make them excellent candidates for use in organic photovoltaics, including both traditional OPVs and next-generation perovskite solar cells (PSCs). ontosight.aiontosight.ai In these devices, they are primarily used to construct the hole-transporting material (HTM), which is a critical layer responsible for extracting positive charge carriers (holes) from the light-absorbing (active) layer and transporting them to the anode. The proper alignment of the material's highest occupied molecular orbital (HOMO) energy level with the active layer is crucial for efficient charge extraction.

Several fluorenylamine-based HTMs have been developed that have led to significant improvements in power conversion efficiency (PCE) and device stability. For example, a dopant-free polymeric HTM, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), enabled a PSC to reach a PCE of 16.82%, which was substantially higher than the 13.8% achieved with the conventional HTM PEDOT:PSS under the same conditions. mdpi.com Another complex derivative, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), was used to achieve an even higher PCE of 19.7% in a perovskite solar cell. rsc.org These findings highlight the pivotal role of the fluorene-amine scaffold in pushing the performance boundaries of solar cell technology.

Table 2: Performance of this compound Derivatives as Hole-Transporting Materials in Solar Cells This table compares the power conversion efficiencies of different solar cells utilizing fluorenylamine-based HTMs.

| HTM Derivative Name | Solar Cell Type | Power Conversion Efficiency (PCE) | Reference |

| Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA) | Perovskite Solar Cell | 16.82% | mdpi.com |

| 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP) | Perovskite Solar Cell | 19.7% | rsc.org |

| N,N‐bis(9,9‐dimethyl‐9H‐fluoren‐2‐yl)‐3′,3′,4′,7′‐tetramethyl‐2′,3′‐dihydrospiro[fluorene‐9,1′‐indene]‐2‐amine | Organic Solar Cell | Not specified, noted as "new" | researchgate.net |

| Spiro[fluorene-9,9′-xanthene] based HTM (X59) | Perovskite Solar Cell | 19.8% | sigmaaldrich.com |

Organic Field-Effect Transistors (OFETs)

The application of this compound derivatives extends to organic field-effect transistors (OFETs), where they function as the active semiconductor layer. ontosight.ai The rigid and planar structure of the fluorene core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport across the semiconductor channel. This ordered packing allows charge carriers to hop more easily between adjacent molecules, leading to higher charge-carrier mobility, a key performance metric for transistors.

Compounds such as Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine have been specifically investigated for their potential in OFETs due to their favorable electronic properties and thermal stability. guidechem.com While detailed performance data in OFETs are less commonly reported than for OLEDs and OPVs, the fundamental structural characteristics of fluorenylamines make them a promising class of materials for developing high-performance, solution-processable organic transistors.

Role as Hole-Transporting Materials (HTMs)

The role of this compound derivatives as hole-transporting materials is one of their most significant contributions to organic electronics. dyenamo.se An ideal HTM must possess several key attributes: high hole mobility, appropriate HOMO energy levels for efficient charge injection/extraction, and excellent thermal and morphological stability to ensure long device lifetimes. Fluorenylamine derivatives meet these criteria effectively.

Sensor Technologies

Beyond light emission and energy conversion, the unique photophysical properties of this compound derivatives are harnessed in the field of sensor technologies. Their inherent fluorescence makes them ideal candidates for the development of highly sensitive and selective chemosensors.

Fluorescent Chemosensors for Chemical Species Detection

Fluorescent chemosensors based on the fluorene scaffold operate by translating a chemical binding event into a measurable optical signal, typically a change in fluorescence intensity or color. The fluorene unit serves as the fluorophore (the light-emitting component), while the amine group or a synthetically attached receptor site acts as the recognition site for the target analyte.

Researchers have designed fluorenylamine-based sensors for the detection of various species, including metal ions and acids. nih.govuwa.edu.au For example, a Schiff-base compound derived from 9H-fluoren-2-amine, 2-((9H-fluoren-2-ylimino) methyl)phenol (F3), was shown to be a highly selective fluorescent sensor for chromium (Cr³⁺) and aluminum (Al³⁺) ions. researchgate.netnih.gov In the absence of these ions, the molecule's fluorescence is low. Upon binding with Cr³⁺ or Al³⁺, the molecule's structure becomes more rigid, which inhibits non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity—a "turn-on" response. researchgate.netnih.gov This mechanism allows for the detection of these metal ions at very low concentrations. Similarly, polymeric derivatives like Poly(9,9-dihexyl-9H-fluoren-2-amine) have been used to detect acids and amines through fluorescence quenching or enhancement. uwa.edu.au

Table 3: Characteristics of a 9H-Fluoren-2-amine Based Fluorescent Chemosensor This table details the sensing performance of the Schiff-base chemosensor F3 for specific metal ions.

| Sensor Name | Target Analytes | Detection Limit (mol/L) | Association Constant (Kₐ) (M⁻¹) | Sensing Mechanism | Reference |

| 2-((9H-fluoren-2-ylimino) methyl)phenol (F3) | Cr³⁺ | 2.5 × 10⁻⁷ | 8.33 × 10⁴ | Chelation-Enhanced Fluorescence (inhibition of ESIPT and C=N isomerization) | researchgate.net, nih.gov |

| Al³⁺ | 3.1 × 10⁻⁷ | 5.44 × 10⁴ | Chelation-Enhanced Fluorescence (inhibition of ESIPT and C=N isomerization) | researchgate.net, nih.gov | |

| ESIPT: Excited-State Intramolecular Proton Transfer |

Selective Metal Ion Sensing

The development of chemosensors for the selective detection of metal ions is a significant area of research due to the environmental and biological importance of these ions. Fluorene-based compounds are excellent candidates for fluorescent chemosensors because of their high fluorescence quantum yields, which can be modulated upon interaction with analytes. While direct studies on this compound are not extensively documented in this context, research on its isomers, particularly 2-aminofluorene (B1664046) derivatives, provides strong evidence for its potential.

For instance, a Schiff base derivative of 9H-fluoren-2-amine, 2-((9H-fluoren-2-ylimino)methyl)phenol, has been synthesized and demonstrated to be a highly selective fluorescent chemosensor for Cr³⁺ and Al³⁺ ions. researchgate.net The sensor exhibits a significant fluorescence enhancement in the presence of these ions, attributed to the inhibition of C=N isomerization and excited-state intramolecular proton transfer (ESIPT). researchgate.net The binding stoichiometry with both Cr³⁺ and Al³⁺ was determined to be 2:1, with association constants and detection limits detailed in the table below. researchgate.net

Similarly, a chemosensor derived from 2-amino-9H-fluorene has been developed for the selective detection of Pb²⁺ ions. mdpi.com This sensor was synthesized by coupling 2-amino-9H-fluorene with pyridine-2,6-dicarboxylic acid. mdpi.com The resulting compound showed high selectivity and sensitivity for Pb²⁺, with a strong association constant. mdpi.com

These findings suggest that this compound can also serve as a valuable platform for designing selective metal ion sensors. The amino group at the 3-position can be readily functionalized to create specific binding sites for target metal ions. The interaction with a metal ion would likely modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence properties. The position of the amino group on the fluorene ring is expected to influence the electronic properties and, consequently, the sensing behavior.

Table 1: Performance of Fluorene-Amine Based Metal Ion Sensors

| Sensor Derivative | Target Ion(s) | Association Constant (K_a) | Detection Limit |

|---|---|---|---|

| 2-((9H-fluoren-2-ylimino)methyl)phenol researchgate.net | Cr³⁺ | 8.33 × 10⁴ M⁻¹ | 2.5 × 10⁻⁷ mol/L |

| 2-((9H-fluoren-2-ylimino)methyl)phenol researchgate.net | Al³⁺ | 5.44 × 10⁴ M⁻¹ | 3.1 × 10⁻⁷ mol/L |

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is crucial for the bottom-up fabrication of functional nanomaterials. The rigid and planar structure of the fluorene unit, combined with the hydrogen-bonding capability of the amino group, makes this compound an excellent candidate for directed self-assembly.

The self-assembly of fluorene derivatives is often driven by a combination of π-π stacking interactions between the aromatic fluorene cores and hydrogen bonding involving functional groups. For example, fluorene-benzothiadiazole-based fluorophores end-functionalized with amide groups have been shown to self-assemble into well-defined nanostructures in nonpolar solvents. These one-dimensional assemblies can further organize into three-dimensional structures through hierarchical self-assembly, driven by π-π stacking and van der Waals interactions.

It is anticipated that this compound would self-assemble through a similar mechanism. The amino group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended hydrogen-bonded networks. The fluorene units would then stack in a parallel or offset fashion, driven by π-π interactions, to minimize the system's energy. The specific arrangement of the molecules in the resulting supramolecular structure would be dictated by the position of the amino group at the 3-position, which would influence the directionality of the hydrogen bonds and the geometry of the π-π stacking.

The primary intermolecular interactions governing the formation of supramolecular systems from this compound and its derivatives are:

Hydrogen Bonding: The amino group is capable of forming N-H···N or N-H···X hydrogen bonds (where X is a heteroatom on an adjacent molecule), which are highly directional and play a key role in the initial recognition and assembly of the molecules.

π-π Stacking: The extended aromatic system of the fluorene core leads to strong π-π stacking interactions, which are crucial for the stabilization of the supramolecular architecture. The stacking can be co-facial or offset, depending on the electronic and steric properties of the interacting molecules.

Host-Guest Interactions: The defined cavities and surfaces created by the self-assembly of fluorene derivatives can be utilized in host-guest chemistry. For example, fluorene crystals have been used as a host matrix for dopant molecules, with the intermolecular interactions influencing the photophysical properties of the guest. acs.org The amino group of this compound could provide an additional interaction site for guest molecules within a supramolecular host structure. In the crystal packing of some fluorene derivatives, CH−π interactions have also been observed to play a significant role in the supramolecular architecture. acs.orgnih.gov

Directed Self-Assembly Principles

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov A common design strategy for molecular NLO materials is the creation of donor-π-acceptor (D-π-A) systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The fluorene unit is an excellent π-bridge due to its rigid, planar structure and high thermal stability. The amino group is a strong electron donor, making this compound a suitable building block for D-π-A NLO chromophores.

Research on 9,9-dimethyl-9H-fluoren-2-amine derivatives has demonstrated the effectiveness of this approach. nih.gov By attaching various electron-accepting groups to the fluorene-amine scaffold, a series of chromophores with significant first hyperpolarizability (β) values have been synthesized. nih.gov The modulation of the conjugation pathway by altering the position of the donor and acceptor groups on the fluorene ring has a significant impact on the NLO properties. nih.gov

For this compound, the amino group at the 3-position would create a different "push-pull" conjugation pathway compared to the 2-amino isomer. This would lead to a different intramolecular charge transfer character upon excitation, which is expected to result in distinct NLO properties. Theoretical and experimental studies on different fluorene isomers have confirmed that the linear and nonlinear optical properties are highly dependent on the substitution pattern. rsc.org

Table 2: First Hyperpolarizability (β_HRS_) of Selected D-π-A Chromophores based on a Fluoren-2-amine Donor researchgate.net

| Chromophore | Acceptor Group | β_HRS (10⁻³⁰ esu) |

| SP1 | Dicyanovinyl | 102 |

| SP2 | 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile | 174 |

| SP3 | 2-(benzo[d]thiazol-2-yl)acetonitrile | 134 |

| SP4 | 2-(4,5-diphenyloxazol-2-yl)acetonitrile | 118 |

| SP5 | 2-(4,5-bis(4-methoxyphenyl)oxazol-2-yl)acetonitrile | 165 |

Conjugated Polymer Synthesis for Material Applications

Conjugated polymers based on fluorene are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their excellent charge transport properties and high photoluminescence efficiency. The incorporation of amino groups into the polymer backbone can further tune the electronic and photophysical properties of the resulting materials.

While the direct polymerization of this compound has not been extensively reported, the synthesis of poly(9,9-dihexyl-9H-fluoren-2-amine) demonstrates the feasibility of creating poly(aminofluorene)s. nih.gov This polymer was prepared via a chemical polymerization method. nih.gov Such polymers are expected to exhibit interesting stimuli-responsive fluorescence, making them suitable for chemosensor applications. nih.gov

A potential synthetic route to poly(this compound) would involve the polymerization of a protected 3-amino-2,7-dibromofluorene monomer, followed by deprotection. Alternatively, palladium-catalyzed polycondensation reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to copolymerize a suitably functionalized this compound monomer with other aromatic comonomers. acs.org The amino group could serve to enhance the hole-transporting properties of the polymer, making it a promising material for the hole-transport layer in OLEDs. The position of the amino group at the 3-position would influence the polymer's solubility, morphology, and electronic properties, offering a different set of characteristics compared to the more common 2,7-linked polyfluorenes.

Mechanistic Investigations of Reactions Involving 9h Fluoren 3 Amine

Elucidation of Reactivity and Reaction Pathways

The reactivity of 9H-fluoren-3-amine is characterized by the interplay between its primary amine functionality and the fluorene (B118485) scaffold. The amine group typically behaves as a nucleophile and a base, engaging in common reactions such as acylation, alkylation, and condensation. smolecule.comorganic-chemistry.org For instance, it can be readily acylated with reagents like acetic anhydride (B1165640) to form the corresponding amide, N-(9H-fluoren-3-yl)acetamide. smolecule.com It also partakes in nucleophilic substitution reactions with various electrophiles and reacts with isocyanates to yield ureas, which are significant in medicinal chemistry. smolecule.com

The fluorene ring system itself can undergo functionalization. The methylene (B1212753) bridge at the C-9 position is acidic and can be deprotonated to facilitate alkylation. thieme-connect.de Furthermore, the aromatic rings are susceptible to electrophilic substitution. The synthesis of derivatives often involves sequential functionalization, such as the nitration of the fluorene backbone, followed by reduction to an amine, demonstrating the accessibility of different positions on the ring system for chemical modification. vulcanchem.com

More complex reaction pathways have been explored with related fluorene derivatives. For example, boron trifluoride etherate (BF₃·OEt₂) has been used to catalyze reactions between 9-(phenylethynyl)-9H-fluoren-9-ols and various amino compounds. thieme-connect.dethieme-connect.com These reactions proceed to form highly functionalized and conjugated systems, highlighting the utility of the fluorene structure in constructing complex molecular architectures. thieme-connect.combohrium.com

Catalytic Cycles and Identification of Intermediate Species

The mechanistic pathways of reactions involving fluorene derivatives often feature distinct catalytic cycles and reactive intermediates. A prominent example applicable to this compound is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for N-alkylation. nih.gov This environmentally benign process typically involves a transition-metal catalyst (e.g., based on Ru, Ir, Pd, or Co) and proceeds through the following cycle: organic-chemistry.orgchemrxiv.orgresearchgate.netresearchgate.net

Dehydrogenation: The metal catalyst oxidizes an alcohol to a transient aldehyde or ketone intermediate, generating a metal-hydride species.

Condensation: The amine (this compound) condenses with the in situ-generated carbonyl compound to form an imine.